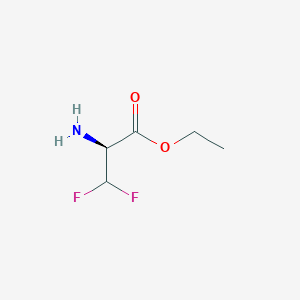

Ethyl 3,3-difluoro-D-alaninate

Descripción

BenchChem offers high-quality Ethyl 3,3-difluoro-D-alaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,3-difluoro-D-alaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

773046-41-6 |

|---|---|

Fórmula molecular |

C5H9F2NO2 |

Peso molecular |

153.13 g/mol |

Nombre IUPAC |

ethyl (2S)-2-amino-3,3-difluoropropanoate |

InChI |

InChI=1S/C5H9F2NO2/c1-2-10-5(9)3(8)4(6)7/h3-4H,2,8H2,1H3/t3-/m1/s1 |

Clave InChI |

KHLRNPFXEIVPRJ-GSVOUGTGSA-N |

SMILES |

CCOC(=O)C(C(F)F)N |

SMILES isomérico |

CCOC(=O)[C@@H](C(F)F)N |

SMILES canónico |

CCOC(=O)C(C(F)F)N |

Origen del producto |

United States |

Ethyl 3,3-difluoro-D-alaninate (CAS 773046-41-6): A Technical Guide to Mechanistic Utility and Synthetic Integration

Executive Summary

In modern medicinal chemistry and peptide engineering, the strategic incorporation of fluorine atoms into chiral amino acid scaffolds represents a powerful tool for modulating pharmacokinetics, metabolic stability, and target engagement. Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) is a highly specialized, non-canonical fluorinated D-amino acid derivative[1].

By combining a D-stereocenter (which confers resistance to endogenous mammalian proteases) with a 3,3-difluoro substitution (which alters the amine's pKa and provides a mechanism for suicide inhibition) and an ethyl ester (which acts as a lipophilic prodrug moiety or synthetic protecting group), this molecule serves as a critical building block. This whitepaper provides a comprehensive analysis of its physicochemical profile, its mechanistic role as an enzyme inhibitor, and validated protocols for its synthesis and integration into peptide-based therapeutics.

Physicochemical Profiling & Structural Rationale

The structural design of Ethyl 3,3-difluoro-D-alaninate is not arbitrary; every functional group serves a distinct causal purpose in drug development:

-

The D-Configuration: Natural biological systems predominantly utilize L-amino acids. The D-enantiomer prevents recognition by standard mammalian proteases, dramatically increasing the half-life of peptides incorporating this residue[2]. Furthermore, bacterial cell walls rely on D-amino acids (e.g., D-Ala-D-Ala ligase); thus, D-enantiomers can specifically target bacterial machinery.

-

The 3,3-Difluoro Substitution: Fluorine is highly electronegative. The β,β -difluoro substitution exerts a strong inductive pull, significantly lowering the basicity ( pKa ) of the adjacent α -amine. More importantly, the fluorine atoms act as leaving groups. Upon enzymatic activation (e.g., by Alanine Racemase), the elimination of HF generates a highly reactive electrophilic intermediate, leading to irreversible covalent binding (suicide inhibition)[3].

-

The Ethyl Ester: The free carboxylic acid of difluoroalanine is highly polar, limiting cellular permeability. The ethyl ester masks this charge, increasing lipophilicity and allowing the molecule to passively diffuse across lipid bilayers. Once intracellular, endogenous esterases hydrolyze the ester to release the active free acid.

Quantitative Data: Properties and Kinetics

Table 1: Physicochemical Properties of Ethyl 3,3-difluoro-D-alaninate [1]

| Property | Value | Rationale / Impact |

| CAS Number | 773046-41-6 | Unique registry identifier for the ethyl ester derivative. |

| Molecular Formula | C5H9F2NO2 | Defines the atomic composition. |

| Molecular Weight | 153.13 g/mol | Low molecular weight ensures high ligand efficiency. |

| H-Bond Donors | 1 | The free α -amine participates in target binding. |

| H-Bond Acceptors | 5 | Fluorines and ester oxygens act as weak/strong acceptors. |

Table 2: Kinetic Parameters of Difluoroalanine Isomers vs. E. coli Alanine Racemase [3]

| Substrate | Km (mM) | Vmax (Relative) | Inactivation Rate ( kinact ) | Partition Ratio |

| D-3,3-difluoroalanine | 116 | ~14x higher than L | 2.2 min−1 | 5000 |

| L-3,3-difluoroalanine | 102 | Baseline | 0.33 min−1 | 2600 |

Note: The D-isomer exhibits a significantly higher maximum velocity ( Vmax ) for catalytic HF loss and a faster inactivation rate compared to the L-isomer, highlighting the stereoselective preference of the bacterial racemase[3].

Mechanistic Utility: Suicide Inhibition and Radiotheranostics

Suicide Inhibition of Bacterial Alanine Racemase (Alr)

Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis, making it a prime target for antibiotics. Following the intracellular hydrolysis of Ethyl 3,3-difluoro-D-alaninate, the free acid acts as a mechanism-based "suicide" inhibitor[3].

Causality of Inhibition:

-

The α -amine of the D-difluoroalanine forms a Schiff base with the PLP cofactor.

-

The enzyme abstracts the α -proton.

-

Instead of normal racemization, the presence of the β -fluorines triggers the rapid elimination of hydrogen fluoride (HF).

-

This forms a highly reactive aminoacrylate intermediate.

-

A nucleophilic residue within the enzyme's active site attacks this intermediate, forming an irreversible covalent adduct and permanently inactivating the enzyme[3].

Fig 1: Mechanism of suicide inhibition of Alanine Racemase by difluoro-D-alanine.

Augmentation of Radiotheranostics

Recent advancements in oncology utilize fluorinated D-amino acids to optimize peptide-based radiotheranostic agents. Substituting canonical amino acids with fluorinated D-analogs in targeting peptides (e.g., PD-L1 targeting vectors) dramatically improves tumor retention and accumulation[2]. The fluorine atoms stabilize the peptide conformation while the D-chirality prevents rapid degradation in the tumor microenvironment, enabling higher contrast in PET imaging and sustained therapeutic efficacy in targeted radiotherapy[2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the precursor and the specific handling required for incorporating this highly electronegative residue into peptide chains.

Protocol A: Synthesis Pathway for 3,3-Difluoroalanine Derivatives

Synthesizing β,β -difluoro amino acids requires specialized fluorination or building-block approaches. A validated method utilizes 2,2-difluoro-1-ethylthioethylamine hydrobromide as a key intermediate[4].

Step-by-Step Methodology:

-

Intermediate Preparation: Prepare 2,2-difluoro-1-ethylthioethylamine hydrobromide via the Steglich and Weygand procedure[4].

-

Amine Protection: React the intermediate with Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl in the presence of a mild base (e.g., NaHCO3 ) to protect the sensitive α -amine, yielding the N-protected 2,2-difluoro-1-ethenylethylamine[4].

-

Oxidation: Treat the protected thioether with an oxidizing agent (e.g., mCPBA or H2O2 /acetic acid) to convert the sulfur moiety, preparing it for subsequent displacement.

-

Deprotection & Esterification: Remove the N-protecting group under appropriate conditions (e.g., catalytic hydrogenation for Cbz). To generate the specific CAS 773046-41-6 compound, react the resulting free acid with anhydrous ethanol in the presence of a catalytic amount of thionyl chloride ( SOCl2 ) or HCl gas at 0°C to form the ethyl ester.

-

Validation: Confirm the structure using 19F -NMR (expecting a distinct doublet/multiplet depending on the solvent, typically around -115 to -125 ppm) and chiral HPLC to verify the D-enantiomeric purity.

Fig 2: Synthetic workflow for Ethyl 3,3-difluoro-D-alaninate from thioether precursors.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating the free acid of 3,3-difluoro-D-alanine into a peptide sequence, the electron-withdrawing fluorines drastically reduce the nucleophilicity of the α -amine. Standard coupling conditions (e.g., HBTU) often fail or result in severe deletion sequences.

Step-by-Step Methodology:

-

Saponification: If starting with Ethyl 3,3-difluoro-D-alaninate, first hydrolyze the ethyl ester using 1M LiOH in THF/ H2O (1:1) for 2 hours at room temperature. Acidify with 1M HCl to pH 3 and extract with ethyl acetate to isolate the free acid. Protect the amine with Fmoc-OSu if not already protected.

-

Resin Preparation: Swell the chosen SPPS resin (e.g., Rink Amide AM) in DMF for 30 minutes.

-

Coupling the Fluorinated Residue: Add 3.0 equivalents of the Fmoc-3,3-difluoro-D-alanine. Use highly reactive coupling reagents: HATU (2.9 eq) and HOAt (3.0 eq) to stabilize the active ester.

-

Base Addition: Add DIPEA (6.0 eq) to the mixture. Causality: A stronger, more abundant base is required to overcome the lowered pKa of the fluorinated system.

-

Extended Reaction Time: Allow the coupling reaction to proceed for 4 to 6 hours (compared to the standard 45 minutes) at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

-

Kaiser Test: Perform a Kaiser test to ensure complete coupling. If positive, perform a double coupling before proceeding to Fmoc deprotection.

References

-

Wang, E., & Walsh, C. T. "Characteristics of beta, beta-difluoroalanine and beta, beta, beta-trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase". Biochemistry, 1978. Available at: [Link]

-

Zhang, Siqi et al. "Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent for combinatorial immune checkpoint blockade therapy". Journal for ImmunoTherapy of Cancer, PMC, 2023. Available at:[Link]

Sources

- 1. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Synthesis of Ethyl 3,3-difluoro-D-alaninate: A Comprehensive Technical Guide

Executive Summary

The incorporation of the difluoromethyl ( −CF2H ) group into amino acid scaffolds has emerged as a transformative strategy in peptide engineering and medicinal chemistry. As a bioisostere for hydroxyl and thiol groups, the −CF2H moiety modulates lipophilicity, acts as a hydrogen-bond donor, and enhances metabolic stability . Among these fluorinated building blocks, Ethyl 3,3-difluoro-D-alaninate is a highly sought-after chiral intermediate.

However, the synthesis of enantiopure difluoroalanine derivatives is notoriously challenging due to the high propensity of the α -stereocenter to epimerize. This whitepaper details a scalable, enantioselective synthetic route based on an asymmetric Strecker-type reaction, providing step-by-step protocols, mechanistic insights, and self-validating criteria for drug development professionals.

Mechanistic Pathways and Synthetic Strategy

Historically, the synthesis of chiral difluoroalanine relied on the fluorination of chiral pool precursors (e.g., L-glyceraldehyde acetonide) using Diethylaminosulfur trifluoride (DAST) . While this approach yields high enantiomeric excess (ee), it is hampered by low overall yields (<10% over 9 steps) and the hazardous nature of DAST at scale.

Recent advancements favor a Strecker-type cyanation of chiral difluoroacetaldimines , . By condensing difluoroacetaldehyde with a chiral auxiliary, the resulting imine undergoes diastereoselective addition of cyanide.

Causality in Experimental Design:

-

Stereochemical Nomenclature (CIP Inversion): It is critical to note that due to Cahn-Ingold-Prelog (CIP) priority rules, the −CF2H group (Fluorine, atomic number 9) outranks the −COOH group (Oxygen, atomic number 8). Consequently, the natural L-amino acid spatial arrangement corresponds to the (R)-stereocenter. Therefore, D-difluoroalanine possesses the (S)-configuration . The synthesis must specifically target the (S)- α -amino nitrile.

-

Prevention of Epimerization: The α -proton of difluoroalanine is highly acidic due to the strong electron-withdrawing nature of the −CF2H group. Base-catalyzed hydrolysis of the intermediate α -amino nitrile leads to rapid racemization. Strictly acidic hydrolysis (concentrated HCl) is mandated. The protonation of the amino group under strongly acidic conditions electrostatically repels incoming bases and prevents enolization, preserving the (S)-configuration .

-

Esterification Dynamics: Conversion to the ethyl ester is achieved via thionyl chloride ( SOCl2 ) in ethanol. This method generates anhydrous HCl in situ, maintaining the acidic environment necessary to prevent epimerization during the final building block assembly.

Workflow and Pathway Visualization

Workflow for the enantioselective synthesis of Ethyl 3,3-difluoro-D-alaninate via Strecker cyanation.

Mechanistic divergence in nitrile hydrolysis. Acidic conditions strictly prevent epimerization.

Quantitative Data: Route Comparison

The table below summarizes the quantitative metrics comparing the historical chiral pool approach with the optimized Asymmetric Strecker methodology for synthesizing difluoroalanine derivatives , , .

| Synthetic Route | Key Reagent | Overall Yield | Enantiomeric Excess (ee) | Scalability | Epimerization Risk |

| Chiral Pool (DAST) | DAST, L-Glyceraldehyde | < 10% (9 steps) | ~96% | Poor (Hazardous) | Low (No acidic α -proton until late) |

| Asymmetric Strecker | TMSCN, Chiral Amine | 45 - 55% (5 steps) | > 98% (Post-separation) | High (Multigram) | High (Requires strict pH control) |

| Asymmetric Hydrogenation | Rh/Pd Chiral Catalysts | ~ 30% | 85 - 90% | Moderate | Moderate |

Detailed Experimental Protocols (Self-Validating System)

The following step-by-step methodology details the synthesis of the target compound, emphasizing the self-validating checks required to ensure scientific integrity at each stage.

Step 1: Synthesis of the Chiral α -Amino Nitrile

-

Imine Formation: To a solution of difluoroacetaldehyde ethyl hemiacetal (1.0 equiv) in anhydrous dichloromethane (DCM), add (R)- α -methylbenzylamine (1.0 equiv) and anhydrous MgSO4 (2.0 equiv). Stir at room temperature for 12 hours.

-

Validation Check: Monitor by 1H NMR. The disappearance of the hemiacetal signal and the appearance of the imine CH=N proton (typically around δ 7.5 ppm) confirm quantitative conversion.

-

Strecker Cyanation: Cool the filtered imine solution to -78 °C under argon. Add trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise, followed by a catalytic amount of Lewis acid (e.g., Yb(OTf)3 , 5 mol%). Allow the reaction to slowly warm to room temperature over 18 hours.

-

Diastereomer Separation: Quench with saturated aqueous NaHCO3 . Extract with DCM, dry, and concentrate. The resulting diastereomeric mixture of α -amino nitriles exhibits a large Rf difference. Separate via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the diastereomer containing the (S)- α -stereocenter.

-

Validation Check: Confirm diastereomeric purity via 19F NMR. A single set of diastereotopic fluorine signals (ABX system) should be observed.

Step 2: Acidic Hydrolysis to D-Difluoroalanine

-

Hydrolysis: Suspend the pure (S)- α -amino nitrile in concentrated aqueous HCl (12 M, 10 mL/mmol). Reflux at 110 °C for 24 hours.

-

Causality: The highly acidic medium protonates the amine ( NH3+ ), drastically reducing the acidity of the adjacent α -proton and shutting down the enolization/epimerization pathway.

-

-

Isolation: Cool the mixture, wash with diethyl ether to remove organic byproducts, and lyophilize the aqueous layer to yield the intermediate N-benzyl-(S)-3,3-difluoroalanine hydrochloride salt.

Step 3: Hydrogenolysis and Esterification

-

Debenzylation: Dissolve the crude salt in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield crude (S)-3,3-difluoroalanine (D-difluoroalanine).

-

Esterification: Suspend the crude amino acid in anhydrous ethanol (0.2 M) and cool to 0 °C. Add thionyl chloride ( SOCl2 , 2.0 equiv) dropwise.

-

Causality: The slow addition of SOCl2 to ethanol generates anhydrous HCl in situ. This strictly acidic environment ensures the amine remains protonated, completely suppressing the enolization-mediated epimerization of the sensitive (S)-stereocenter during ester formation.

-

-

Final Isolation: Reflux for 12 hours. Concentrate under reduced pressure. Recrystallize the residue from ethanol/diethyl ether to yield Ethyl 3,3-difluoro-D-alaninate hydrochloride as a white crystalline solid.

-

Final Validation: Validate enantiomeric excess (>98%) via chiral HPLC (e.g., Chiralpak IG column) and confirm the structure via 1H , 13C , and 19F NMR.

References

-

Boutahri, Y., Ben Haj Salah, K., Tisserand, N., & Brigaud, T. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters, 25(37), 6937-6941. Available at:[Link]

-

Qiu, X., & Qing, F.-L. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9921–10004. Available at:[Link]

-

Zhang, Y., Liao, L., Gao, Y., Su, H. E. M., & Yu, J.-S. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(7), 1408. Available at:[Link]

Engineering Peptidomimetics: Ethyl 3,3-difluoro-D-alaninate as a Next-Generation Chiral Building Block

Executive Summary

In the modern landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug optimization. Approximately 20–30% of all approved pharmaceuticals contain at least one fluorine atom, a modification used to favorably tailor metabolic stability, lipophilicity, and binding affinity[1]. As therapeutic modalities shift toward larger biomolecules like peptides, the demand for highly specialized, fluorinated amino acid building blocks has surged.

Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) represents a premium chiral building block in this domain[2]. By combining the unique physicochemical properties of a difluoromethyl (-CF₂H) group with the protease resistance of a D-amino acid configuration, this molecule serves as a powerful tool for designing robust peptidomimetics and advanced small-molecule therapeutics.

The Chemical Logic of 3,3-Difluoro-D-alanine

As an Application Scientist, selecting a building block is never arbitrary; it is an exercise in molecular engineering. The utility of Ethyl 3,3-difluoro-D-alaninate is rooted in two distinct structural features:

-

The Difluoromethyl (-CF₂H) Motif: Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H group is uniquely polarized. It acts as a lipophilic hydrogen-bond donor, making it a highly effective bioisostere for carbinol (-CH₂OH) or thiol (-CH₂SH) groups found in serine and cysteine[3]. This allows the molecule to maintain critical hydrogen-bonding interactions with target proteins while drastically increasing the lipophilicity and membrane permeability of the overall peptide.

-

The D-Stereocenter: Endogenous proteases are stereospecific, rapidly degrading naturally occurring L-peptides. Incorporating the D-enantiomer of difluoroalanine introduces a chiral shield, effectively evading proteolytic cleavage and extending the pharmacokinetic half-life of the therapeutic agent.

Pharmacological and synthetic advantages of Ethyl 3,3-difluoro-D-alaninate.

Causality in Synthetic Strategy: Overcoming Epimerization

Historically, the synthesis of difluoroalanine relied heavily on the difluorination of glyceraldehyde derivatives using diethylaminosulfur trifluoride (DAST)[1]. However, DAST is notoriously hazardous, corrosive, and scales poorly in process chemistry.

A more elegant and scalable approach utilizes a Strecker-type reaction starting from a chiral difluoroacetaldimine[4][5]. The primary mechanistic hurdle in this pathway is the extreme lability of the alpha-stereocenter. Because the strongly electron-withdrawing -CF₂H group acidifies the alpha-proton, the stereocenter is highly susceptible to base-catalyzed epimerization.

The Causality of Acidic Conditions: To preserve the >90% enantiomeric excess (ee) achieved during the Strecker addition, all subsequent deprotection and hydrolysis steps must be strictly acidic. Exposing the intermediate to even mild bases (e.g., NaOH during nitrile hydrolysis) will result in rapid racemization, destroying the value of the chiral building block[4].

Experimental Protocol: Scalable Synthesis via Strecker Strategy

The following protocol outlines a self-validating workflow for synthesizing the target ester while preserving chiral integrity.

Prerequisites: Flame-dried glassware, argon atmosphere, anhydrous solvents.

Step 1: Asymmetric Strecker Addition

-

Reaction Setup: Dissolve the chiral difluoroacetaldimine (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.

-

Reagent Addition: Introduce trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise, followed by a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Causality: The Lewis acid activates the imine for nucleophilic attack, while the cryogenic temperature maximizes facial selectivity, ensuring high diastereomeric ratios.

-

-

Quench & Validate: After 4 hours, quench with saturated aqueous NH₄Cl.

-

Self-Validation System: Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active imine spot confirms full conversion.

-

Step 2: Diastereomeric Resolution

-

Separation: Purify the crude mixture via flash column chromatography on silica gel to separate the syn and anti diastereomers.

-

Validation: Analyze fractions via ¹⁹F NMR. The distinct chemical shifts of the -CF₂H fluorine atoms allow for the precise identification and pooling of the desired (R)-amino nitrile (the precursor to the D-amino acid).

Step 3: Strictly Acidic Hydrolysis

-

Hydrolysis: Suspend the enantiopure amino nitrile in 6M HCl and heat to reflux for 24 hours.

-

Causality: As established, acidic conditions are mandatory to hydrolyze the nitrile to a carboxylic acid without triggering the deprotonation of the alpha-carbon, thereby preventing epimerization[4].

-

-

Isolation: Lyophilize the mixture to remove water and excess HCl, yielding the crude difluoro-D-alanine hydrochloride salt.

Step 4: Esterification

-

Protection: Suspend the crude amino acid in absolute ethanol. Bubble dry HCl gas through the suspension at 0 °C to saturation, then reflux for 12 hours.

-

Final Validation: Concentrate in vacuo and recrystallize from EtOH/Et₂O to afford Ethyl 3,3-difluoro-D-alaninate hydrochloride[2].

-

Self-Validation System: Chiral HPLC must be performed against a racemic standard to confirm an enantiomeric excess of >90%.

-

Workflow for the asymmetric synthesis of Ethyl 3,3-difluoro-D-alaninate.

Physicochemical Data & Hydrophobic Contribution

When incorporating Ethyl 3,3-difluoro-D-alaninate into a peptide via Solid-Phase Peptide Synthesis (SPPS) (following standard Fmoc-protection of the amine), it is critical to understand its spatial and hydrophobic impact on the peptide's tertiary structure.

Recent hydrophobicity index measurements reveal a fascinating phenomenon: the -CF₂H group provides a hydrophobic contribution nearly identical to that of an Isoleucine side chain, despite occupying a significantly smaller van der Waals volume[4]. This allows medicinal chemists to drastically increase the lipophilicity of a peptide—enhancing its ability to cross lipid bilayers—without introducing steric bulk that might disrupt target binding.

Table 1: Comparative Physicochemical Properties of Amino Acid Side Chains

| Amino Acid / Derivative | Side Chain Motif | Approx. Side Chain Volume (ų) | Hydrophobicity Index | Primary Medicinal Chemistry Utility |

| L-Alanine | -CH₃ | 67 | Low | Baseline structural unit |

| L-Serine | -CH₂OH | 73 | Hydrophilic | Kinase targeting, H-bond donor |

| L-Isoleucine | -CH(CH₃)CH₂CH₃ | 124 | High | Hydrophobic core packing |

| 3,3-Difluoroalanine | -CF₂H | ~85 | High (≈ Isoleucine) | Lipophilic H-bond donor, compact steric profile |

References

-

Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Organic Letters (ACS Publications). URL:[Link]

-

Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews (ACS Publications). URL:[Link]

-

Two decades of fluorine chemistry in Cergy Comptes Rendus de l'Académie des Sciences. URL:[Link]

-

Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines Angewandte Chemie International Edition. URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,3-difluoro-D-alaninate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 3,3-difluoro-D-alaninate, a fluorinated derivative of the non-proteinogenic amino acid D-alanine, is a compound of increasing interest within the realms of medicinal chemistry and drug development. The strategic incorporation of a gem-difluoro group at the β-position of the alaninate structure imparts unique physicochemical properties that can significantly influence molecular conformation, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 3,3-difluoro-D-alaninate, offering a foundational understanding for its application in the design of novel therapeutics and chemical probes. This document synthesizes available data on its chemical identity, physical characteristics, solubility, stability, and spectral properties, and includes detailed experimental protocols for the determination of key parameters.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to profound changes in a molecule's properties. In the context of amino acids and their derivatives, fluorination can alter pKa, lipophilicity, and conformational preferences, as well as enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[]

Ethyl 3,3-difluoro-D-alaninate (CAS No. 773046-41-6) is a chiral building block that combines the structural features of a D-amino acid ester with a gem-difluoro moiety. D-amino acids are known to be less susceptible to proteolytic degradation compared to their natural L-counterparts, a feature that can extend the in vivo half-life of peptide-based drugs. The gem-difluoro group further enhances this stability and can influence interactions with biological targets.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of Ethyl 3,3-difluoro-D-alaninate is paramount for its effective use in research and development.

Chemical Identity

| Property | Value | Source |

| Chemical Name | Ethyl 3,3-difluoro-D-alaninate | - |

| Synonyms | Ethyl (2R)-2-amino-3,3-difluoropropanoate | - |

| CAS Number | 773046-41-6 | [2] |

| Molecular Formula | C5H9F2NO2 | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| Chirality | D-enantiomer | [2] |

Physical Properties

| Property | Value | Notes and Comparison |

| Boiling Point | Not available | The boiling point of the non-fluorinated analog, L-Alanine ethyl ester, is 127.8 °C at 760 mmHg.[3][4] The presence of fluorine is expected to influence the boiling point. |

| Melting Point | Not available | The melting point of L-Alanine ethyl ester hydrochloride is 62 °C.[3] The free base of Ethyl 3,3-difluoro-D-alaninate is expected to have a different melting point. |

| Density | Not available | For comparison, the density of L-Alanine, ethyl ester is 0.987 g/cm³.[4] |

Solubility and Partitioning Behavior

The solubility and lipophilicity of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Specific experimental solubility data for Ethyl 3,3-difluoro-D-alaninate in various solvents is not currently available. However, based on its structure, it is anticipated to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Its solubility in aqueous solutions is expected to be influenced by pH due to the presence of the primary amine.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. While an experimental logP for Ethyl 3,3-difluoro-D-alaninate has not been reported, it is known that fluorination can have complex effects on this property. The logP of fluorinated amino acid esters is influenced by the degree and position of fluorination.[5] For instance, a study on methyl esters of N-acetylated fluorinated prolines demonstrated that lipophilicity can either increase or decrease depending on the specific fluorination pattern.[6]

Acidity and Basicity (pKa)

The pKa values of the amino and ester groups in Ethyl 3,3-difluoro-D-alaninate are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions.

The presence of the electron-withdrawing gem-difluoro group is expected to decrease the basicity (lower the pKa) of the primary amine compared to its non-fluorinated counterpart. The pKa of the amino group in fluorinated amines can be reduced by approximately 1.5 to over 2 units depending on the extent and location of fluorination.[7] This modulation of pKa can be a strategic tool in drug design to fine-tune the physicochemical properties of a molecule.[8]

Stability

The chemical stability of a compound under various conditions is a critical consideration for its synthesis, storage, and formulation.

Hydrolytic Stability

The ester functionality of Ethyl 3,3-difluoro-D-alaninate is susceptible to hydrolysis, which can be catalyzed by acid or base.[9] The presence of the gem-difluoro group is known to activate the carbonyl group of the ester, potentially increasing the rate of hydrolysis compared to non-fluorinated analogs. The hydrolysis of gem-difluoroolefins, which can be precursors to such esters, readily yields carboxylic acids or esters.[10]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of Ethyl 3,3-difluoro-D-alaninate. Although specific spectra for this compound are not widely published, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the α-proton, and the protons of the amino group. The α-proton will likely be coupled to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbon bearing the fluorine atoms showing a characteristic splitting pattern due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. A signal corresponding to the two equivalent fluorine atoms is expected, and its chemical shift will be indicative of the chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C=O of the ester, and the C-F bonds.

Experimental Protocols

The following section outlines standardized experimental procedures for determining key physicochemical properties of novel compounds like Ethyl 3,3-difluoro-D-alaninate.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the primary amine functionality.

Figure 1: Workflow for pKa determination.

Determination of logP by Shake-Flask Method

This protocol details the classic method for determining the octanol-water partition coefficient.

Figure 2: Workflow for logP determination.

Conclusion

Ethyl 3,3-difluoro-D-alaninate is a promising building block for the development of novel pharmaceuticals. Its unique combination of a D-amino acid scaffold and a gem-difluoro group offers the potential for enhanced metabolic stability and modulated biological activity. While a comprehensive experimental characterization of its physicochemical properties is still emerging, this guide provides a solid foundation based on available data and established principles of medicinal chemistry. Further research to experimentally determine the properties outlined herein will be invaluable for unlocking the full potential of this and related fluorinated compounds in drug discovery.

References

- Hayashi, S., Nakai, T., & Ishikawa, N. (1980). Defluorination Reactions of gem-Difluoro- and Monofluoroolefins. Novel Methods for One-Carbon Homologations of Carbonyl Compounds Leading to Aldehydes, Carboxylic Acids, and Esters. Chemistry Letters, 9(5), 651-654.

- Kubyshkin, V., & Budisa, N. (2017). Experimental logP data for methyl esters of N-acetylamino acids.

- Benchchem. (n.d.). Ethyl 3,3-difluoro-D-alaninate.

- Sun, X. S., Ou-Yang, Q., Xu, S. M., Wang, X. H., Tao, H. Y., Chung, L. W., & Wang, C. J. (2017). Asymmetric Synthesis of Quaternary α-Trifluoromethyl α-Amino Acids by Ir-Catalyzed Asymmetric Hydrogenation of α-Trifluoromethyl α,β-Unsaturated Imines. Journal of the American Chemical Society, 139(13), 4889–4892.

- Chemsrc. (2025, August 20). Ethyl L-alaninate hydrochloride.

- Axsyn. (n.d.). L-Alanine,ethyl ester;3082-75-5.

- Di Giorgio, C., Gaysinski, M., Le, G., Lo, C. Y., Wang, Z., Schiffer, C. A., & Ali, A. (2026, March 27). TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa. MDPI.

- Di Giorgio, C., Gaysinski, M., Le, G., Lo, C. Y., Wang, Z., Schiffer, C. A., & Ali, A. (2026, March 27). TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa. MDPI.

- Clark, J. (2004). Hydrolysing esters. Chemguide.

- BOC Sciences. (n.d.). Fluorinated Amino Acids.

Sources

- 2. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]

- 3. Ethyl L-alaninate hydrochloride | CAS#:1115-59-9 | Chemsrc [chemsrc.com]

- 4. L-Alanine,ethyl ester;3082-75-5 [axsyn.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. escholarship.org [escholarship.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. academic.oup.com [academic.oup.com]

Ethyl 3,3-difluoro-D-alaninate: Molecular Structure, Conformational Dynamics, and Applications in Drug Design

Executive Summary

The incorporation of fluorinated amino acids into small molecules and peptide therapeutics represents a sophisticated strategy for overcoming metabolic liabilities and optimizing target-binding affinities. Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) is a highly specialized, unnatural amino acid derivative characterized by an ethyl ester, a D-configured (R) chiral center, and a terminal difluoromethyl (–CF₂H) group.

Unlike the ubiquitous trifluoromethyl (–CF₃) group, which is highly lipophilic and sterically demanding, the –CF₂H moiety acts as a "lipophilic hydrogen bond donor" 1. This unique property allows it to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups while introducing strict conformational rigidity into the molecular backbone. This technical guide explores the stereoelectronic forces governing its conformation, details a field-validated asymmetric synthesis protocol, and evaluates its utility in modern drug design.

Stereoelectronic Forces and Conformational Analysis

The structural uniqueness of Ethyl 3,3-difluoro-D-alaninate stems from the hyperconjugative and electrostatic behaviors of the –CF₂H group. When integrated into an amino acid backbone, the difluoromethyl group does not rotate freely; it is locked into specific rotameric states by a complex interplay of forces 2.

The "Gauche Effect"

The dominant force dictating the conformation of the –CF₂H group is the fluorine gauche effect. In the context of the α-carbon, the highly electronegative fluorine atoms prefer to adopt a gauche (staggered, ~60°) orientation relative to the adjacent electron-rich C–N or C–O bonds.

-

Causality: This preference is driven by hyperconjugation. The electron density from the adjacent bonding orbital (σC–H or σC–N) delocalizes into the strongly stabilizing, low-lying antibonding orbital of the carbon-fluorine bond (σ*C–F).

Dipole Minimization and Intramolecular Hydrogen Bonding

Beyond hyperconjugation, the conformation is further restricted by dipole-dipole interactions. The strong C–F dipoles orient themselves to cancel out the dipole moment generated by the adjacent ester carbonyl. Furthermore, the polarized hydrogen atom of the –CF₂H group can participate in weak intramolecular hydrogen bonding (e.g., C–F···H–N), effectively locking the amino acid into a rigid 3D spatial arrangement.

Fig 1: Interplay of stereoelectronic forces dictating the restricted conformation of the -CF2H group.

Physicochemical Profile

Substituting a standard amino acid with a difluoroalanine derivative dramatically alters the local microenvironment of a peptide. Table 1 summarizes the quantitative shifts in physicochemical properties when comparing standard aliphatic/polar side chains to the difluoromethyl moiety.

Table 1: Physicochemical & Structural Comparison of Amino Acid Side Chains

| Parameter | Alanine (–CH₃) | Serine (–CH₂OH) | 3,3-Difluoroalanine (–CF₂H) | Isoleucine (–CH(CH₃)CH₂CH₃) |

| Van der Waals Volume | Small | Moderate | Small-Moderate | Large |

| Lipophilicity (ΔlogP) | Low (+0.3) | Hydrophilic (-0.8) | High (+1.2) | High (+1.5) |

| H-Bond Donor Capacity | None | Strong (Classical) | Moderate (Lipophilic) | None |

| Conformational Rigidity | Low | Low | High (Gauche/Dipole locked) | Moderate |

Data synthesis indicates that difluoroalanine contributes hydrophobicity equivalent to isoleucine, but requires significantly less spatial volume, preventing steric clashes in tight binding pockets 3.

Experimental Protocol: Asymmetric Synthesis Workflow

Synthesizing enantiopure Ethyl 3,3-difluoro-D-alaninate requires overcoming the severe electron-withdrawing nature of the –CF₂H group, which heavily deactivates standard intermediates. The most robust, self-validating methodology relies on a stereoselective Strecker-type reaction utilizing a chiral auxiliary 4.

Step-by-Step Methodology

-

Chiral Imine Condensation:

-

Procedure: Condense difluoroacetaldehyde ethyl hemiacetal with (R)-phenethylamine in dichloromethane (DCM) over MgSO₄.

-

Causality: (R)-phenethylamine acts as a chiral auxiliary. Its stereocenter will dictate the facial attack of the cyanide ion in the next step, enabling the asymmetric formation of the D-configuration (R-isomer).

-

-

Lewis Acid-Mediated Strecker Reaction:

-

Procedure: Cool the imine solution to -78°C. Add trimethylsilyl cyanide (TMSCN) followed dropwise by Boron trifluoride etherate (BF₃·OEt₂).

-

Causality: The highly electronegative –CF₂H group pulls electron density away from the imine carbon, making it a poor electrophile. Weaker Lewis acids (e.g., Yb(OTf)₃ or Sc(OTf)₃) fail to activate the imine. The strong Lewis acidity of BF₃·OEt₂ is strictly required to force the cyanation, yielding a 60:40 mixture of (R,S) and (R,R) aminonitriles.

-

-

Diastereomeric Resolution:

-

Procedure: Separate the (R,S) and (R,R) diastereomers using silica gel column chromatography (Hexanes/Ethyl Acetate).

-

Causality: The rigid conformation induced by the fluorine atoms creates a significant retention factor ( Rf ) difference between the diastereomers, allowing for purification without the need for expensive chiral HPLC.

-

-

Nitrile Hydrolysis:

-

Procedure: Reflux the isolated (R,R)-aminonitrile in concentrated HCl (6M) for 12 hours to convert the nitrile to a carboxylic acid.

-

-

Hydrogenolysis (Deprotection):

-

Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under a Hydrogen (H₂) atmosphere (1 atm) for 24 hours.

-

Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C–N bond to remove the chiral auxiliary without risking the defluorination of the delicate –CF₂H moiety.

-

-

Esterification:

-

Procedure: Suspend the resulting D-3,3-difluoroalanine in absolute ethanol. Slowly add thionyl chloride (SOCl₂) at 0°C, then reflux. Evaporate to yield Ethyl 3,3-difluoro-D-alaninate hydrochloride as a stable, crystalline solid.

-

Fig 2: Step-by-step asymmetric synthesis workflow for Ethyl 3,3-difluoro-D-alaninate.

Applications in Drug Development

The integration of Ethyl 3,3-difluoro-D-alaninate into drug discovery pipelines provides three distinct pharmacological advantages:

-

Proteolytic Stability: The presence of the gem-difluoro group adjacent to the peptide backbone sterically and electronically shields neighboring amide bonds from enzymatic degradation by proteases.

-

pKa Modulation: The strong electron-withdrawing effect of the –CF₂H group drastically lowers the pKa of the neighboring primary amine. This allows medicinal chemists to tune the ionization state of the molecule at physiological pH, directly impacting oral bioavailability and membrane permeability.

-

Target Binding Optimization: Because the difluoromethyl group acts as a lipophilic hydrogen bond donor, it can simultaneously satisfy hydrogen bonding requirements within a receptor's active site while favorably increasing the overall lipophilicity (logP) of the drug candidate.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Origami with small molecules: exploiting the C–F bond as a conformational tool PubMed Central (PMC) URL:[Link]

-

Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Organic Letters (ACS Publications) URL:[Link]

-

Two decades of fluorine chemistry in Cergy Comptes Rendus de l'Académie des Sciences URL:[Link]

Sources

Commercial Availability and Technical Profile of Ethyl 3,3-difluoro-D-alaninate for Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-difluoro-D-alaninate, a non-proteinogenic amino acid ester, is a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of gem-difluoro groups into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, pKa, and conformational preference. This guide provides an in-depth overview of the commercial availability of Ethyl 3,3-difluoro-D-alaninate (CAS No. 773046-41-6), its key chemical characteristics, and its applications in the development of novel therapeutics. This document serves as a comprehensive resource for researchers seeking to incorporate this versatile fluorinated building block into their synthetic and drug discovery workflows.

Introduction: The Role of Fluorine in Modern Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. The gem-difluoromethylene group (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while often enhancing metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, the introduction of a CF2 group can alter the acidity of nearby functional groups and influence the conformational preferences of a molecule, which can be critical for optimizing binding affinity to biological targets.[2][3]

Ethyl 3,3-difluoro-D-alaninate is an enantiomerically pure building block that provides a straightforward route to incorporating the 3,3-difluoroalanine moiety into peptides and small molecules. Its D-configuration offers an alternative stereochemistry to the naturally occurring L-amino acids, which can be exploited to enhance proteolytic stability or to probe the stereochemical requirements of a biological target.

Commercial Availability and Procurement

Ethyl 3,3-difluoro-D-alaninate is available from a number of specialized chemical suppliers that focus on providing building blocks for research and development. Researchers can procure this compound in various quantities, from milligrams to grams, with options for custom synthesis of larger quantities.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Benchchem | 773046-41-6 | Inquire | Inquire | Offers a range of related difluoro-alanine derivatives. |

| BLD Pharm | 773046-41-6 | Inquire | Inquire | Specializes in chiral building blocks for asymmetric synthesis. |

| AiFChem | 773046-41-6 | Typically ≥95% | Inquire | Provides related fluorinated amino acid derivatives. |

Procurement Workflow:

Caption: A typical procurement workflow for acquiring Ethyl 3,3-difluoro-D-alaninate.

Synthesis and Characterization

General Synthetic Strategies

The asymmetric synthesis of α,α-difluoro-β-amino acid derivatives, such as Ethyl 3,3-difluoro-D-alaninate, often involves the stereoselective addition of a difluoroenolate equivalent to a chiral imine. One established method utilizes the Reformatsky reaction, where an organozinc reagent derived from ethyl bromodifluoroacetate adds to an enantiomerically pure N-tert-butylsulfinimine.[4] The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the desired enantiomerically pure amino ester.

Other approaches to the synthesis of fluorinated amino acids include the use of chiral catalysts for asymmetric difluoromethylation reactions.[5] These methods offer the potential for high enantioselectivity and functional group tolerance. The synthesis of related Fmoc-protected amino acids bearing a CF2Br moiety has also been described, which can serve as precursors to difluoroamino acids.[6]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a quartet and a triplet corresponding to the ethyl ester group. The α-proton would likely appear as a triplet of triplets due to coupling with the two fluorine atoms and the N-H protons. The N-H protons would likely appear as a broad singlet or a doublet, depending on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the ester would be observed in the range of 165-175 ppm. The α-carbon would be split into a triplet by the two fluorine atoms. The CF2 carbon would also appear as a triplet with a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, which may show complex splitting due to coupling with the α-proton.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Researchers are strongly advised to perform their own full characterization of the purchased compound to verify its identity and purity before use.

Applications in Research and Drug Discovery

The unique properties of the gem-difluoro group make Ethyl 3,3-difluoro-D-alaninate a valuable tool for medicinal chemists.

Peptide Modification

Incorporating Ethyl 3,3-difluoro-D-alaninate into peptides can enhance their resistance to enzymatic degradation by proteases. The D-configuration at the α-carbon can further increase proteolytic stability. The difluoro group can also modulate the electronic properties and conformational preferences of the peptide backbone, potentially leading to improved binding affinity and selectivity for the target receptor or enzyme.

Development of Novel Small Molecule Therapeutics

Ethyl 3,3-difluoro-D-alaninate can serve as a chiral starting material for the synthesis of more complex small molecules. The amino and ester functionalities provide convenient handles for further chemical modifications. The introduction of the 3,3-difluoroalanine moiety can be a key step in optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

Workflow for Incorporating Ethyl 3,3-difluoro-D-alaninate into a Peptide:

Caption: A general workflow for the incorporation of Ethyl 3,3-difluoro-D-alaninate into a peptide sequence.

Handling, Storage, and Safety

As with all laboratory chemicals, Ethyl 3,3-difluoro-D-alaninate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Safety: While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the public domain, general precautions for handling amino acid esters and fluorinated compounds should be followed. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms of exposure occur.

Conclusion

Ethyl 3,3-difluoro-D-alaninate is a commercially available and synthetically versatile building block for the introduction of a gem-difluoroalanine moiety into peptides and small molecules. Its use can lead to compounds with improved metabolic stability, modulated physicochemical properties, and potentially enhanced biological activity. This guide provides a foundational understanding of its procurement, synthesis, characterization, and applications, empowering researchers to leverage the unique benefits of fluorine chemistry in their drug discovery endeavors.

References

-

PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link]

-

PMC. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available at: [Link]

-

PubMed. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. Available at: [Link]

-

Breckland Scientific. Amino Acid Set - SAFETY DATA SHEET. Available at: [Link]

-

Dove Medical Press. Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Available at: [Link]

-

MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

Sources

- 1. nmr.sinica.edu.tw [nmr.sinica.edu.tw]

- 2. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]

- 3. NMR Database for Faster Structural Data | CAS [cas.org]

- 4. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 6. dovepress.com [dovepress.com]

The Strategic Role of Fluorinated Amino Acids in Modern Drug Discovery: A Technical Guide

Executive Summary

As an application scientist who has spent years optimizing peptide syntheses and biophysical assays, I approach fluorinated amino acids (FAAs) not just as structural novelties, but as precision engineering tools. When we substitute a native C–H bond with a C–F bond, we fundamentally rewrite the local stereoelectronic environment of a therapeutic candidate. Fluorinated amino acids are now at the focal point of drug discovery, bridging the gap between small molecule optimization and the rapidly expanding field of peptide-based therapeutics[1].

This technical guide bypasses surface-level summaries to explore the causality behind FAA incorporation. We will dissect the physicochemical rationale for fluorine editing, explore conformational engineering via stereoelectronic effects, and provide self-validating experimental protocols for both Solid-Phase Peptide Synthesis (SPPS) and Protein-Observed Fluorine (PrOF) NMR screening.

The Physicochemical Rationale: Why Fluorine?

The integration of fluorine into drug candidates is rarely accidental; it is a calculated maneuver to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) bottlenecks[2]. The fluorine atom possesses a unique combination of extreme electronegativity and a relatively small atomic radius, allowing it to act as a bioisostere for hydrogen or hydroxyl groups while drastically altering the molecule's electronic distribution[3].

Table 1: Comparative Physicochemical Properties and Drug Design Impact

| Property | Hydrogen (H) | Fluorine (F) | Mechanistic Impact on Drug Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Mimics hydrogen sterically, minimizing receptor clash while allowing bioisosteric replacement[3]. |

| Electronegativity (Pauling) | 2.20 | 3.98 | Exerts a strong inductive electron-withdrawing effect (-I); modulates the pKa of adjacent amines/acids[3]. |

| C–X Bond Length | 1.09 Å | 1.35 Å | Forms a highly polarized, exceptionally strong bond (~116 kcal/mol), blocking cytochrome P450-mediated oxidative metabolism[4]. |

| Lipophilicity (LogP) | Baseline | +0.2 to +0.5 | Increases overall hydrophobicity, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[1]. |

Causality in Action: By lowering the pKa of an adjacent basic amine via inductive effects, fluorine reduces the fraction of the drug that is protonated at physiological pH. This shift directly increases the molecule's lipophilicity profile (LogD), thereby enhancing passive cellular absorption without adding bulky, hydrophobic hydrocarbon mass[3].

Conformational Engineering in Peptide Therapeutics

One of the most profound applications of FAAs is in the stabilization of specific peptide conformations. Native peptides often suffer from high conformational entropy, leading to poor target affinity and rapid proteolytic degradation.

Consider the case of Fluoroprolines . The pyrrolidine ring of native proline exists in an equilibrium between Cγ-endo and Cγ-exo puckers. By introducing a highly electronegative fluorine atom at the Cγ position, we can force the ring into a specific pucker via the stereoelectronic gauche effect [5].

-

(4R)-Fluoroproline heavily favors the Cγ-exo pucker, which pre-organizes the preceding peptide bond into a trans conformation.

-

(4S)-Fluoroproline favors the Cγ-endo pucker, stabilizing the cis peptide bond.

This predictability allows medicinal chemists to "lock" therapeutic peptides into their bioactive conformations, increasing binding affinity and shielding the backbone from proteases[6].

Fig 1: Stereoelectronic effects of fluorine on proline conformation and peptide bond geometry.

Synthetic Integration: Overcoming SPPS Challenges

While the theoretical benefits of FAAs are immense, their practical incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges. The electronegativity of the fluorine substitution powerfully mitigates the reactivity of the adjacent α-amine, leading to sluggish coupling kinetics and poor yields[7].

Protocol 1: Modified SPPS for Fluorinated Amino Acids

Objective: Achieve >95% coupling efficiency when elongating a peptide chain from an N-terminal fluorinated amino acid. Causality: Standard coupling reagents (e.g., HBTU) are insufficient to drive the reaction forward against the reduced nucleophilicity of the fluorinated amine. We must utilize highly reactive uronium salts (HATU or COMU) to generate a highly electrophilic active ester.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the fluorinated α-amine. Wash thoroughly with DMF (5 × 1 min).

-

Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 8.0 eq). Stir for 2 minutes to generate the active OAt ester.

-

Extended Coupling: Add the activated amino acid solution to the resin. Agitate for 4 to 12 hours at room temperature. (Note: Standard non-fluorinated couplings take 45 minutes; FAAs require significantly longer).

-

Self-Validation (Kaiser Test): Extract a few resin beads and perform a colorimetric Kaiser test.

-

System Logic: A blue result indicates unreacted amines. If blue, perform a second coupling cycle using COMU before proceeding. A yellow result validates complete coupling.

-

-

Capping: Treat the resin with acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 15 minutes. This truncates any remaining unreacted sequences, preventing the formation of complex deletion impurities during subsequent steps.

Biophysical Screening: Protein-Observed Fluorine (PrOF) NMR

Beyond structural incorporation into drugs, FAAs are revolutionary tools for fragment-based drug discovery (FBDD). Protein-Observed Fluorine (PrOF) NMR involves selectively labeling a biological target with fluorinated amino acids (e.g., 5-fluorotryptophan)[8].

Because there is absolutely zero background fluorine in native biological systems, 19F NMR provides a highly sensitive, uncluttered spectrum. When a small molecule fragment binds near the labeled residue, it perturbs the local magnetic environment, causing a measurable shift (Δδ) in the 19F resonance[8].

Fig 2: Step-by-step workflow for Protein-Observed Fluorine (PrOF) NMR in fragment screening.

Protocol 2: PrOF NMR Screening Workflow

Objective: Identify low-affinity fragment binders by monitoring 19F chemical shift perturbations. Causality: 19F has 100% natural abundance and 83% the sensitivity of 1H. By isolating the signal to specific residues, we eliminate the need for massive spectral deconvolution typical of 1H NMR.

Step-by-Step Methodology:

-

Isotope Labeling: Transform the expression plasmid into a tryptophan-auxotrophic E. coli strain. Grow in minimal media supplemented with 5-fluoroindole (which the bacteria's machinery converts to 5-fluorotryptophan).

-

Purification: Lyse cells and purify the 19F-labeled target protein via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to >95% purity.

-

Sample Preparation: Exchange the purified protein into an NMR-compatible buffer (e.g., 50 mM sodium phosphate, pH 7.4, 100 mM NaCl, 10% D2O).

-

System Logic: D2O is mandatory to provide a lock signal for the NMR spectrometer, while phosphate is used because it lacks background protons that might cause cross-relaxation interference.

-

-

Baseline Acquisition & Self-Validation: Acquire a 1D 19F NMR spectrum (with 1H decoupling) at 298 K.

-

Validation Step: Use a sealed coaxial capillary containing trifluoroacetic acid (TFA) as an external chemical shift reference (-76.55 ppm). This ensures that any observed shifts during titration are due to ligand binding, not spectrometer drift.

-

-

Ligand Titration: Titrate the fragment library into the protein sample at varying concentrations (50 µM to 2 mM).

-

Data Analysis: Overlay the spectra. Calculate the dissociation constant ( Kd ) by plotting the change in chemical shift (Δδ) against ligand concentration and fitting the data to a single-site binding isotherm.

Conclusion

The strategic introduction of fluorinated amino acids represents a paradigm shift in how we approach both small molecule and peptide drug design[9]. By understanding the causality behind fluorine's stereoelectronic effects, pKa modulation, and NMR sensitivity, application scientists can engineer therapeutics with unprecedented metabolic stability, membrane permeability, and target affinity. However, realizing these benefits requires rigorous, self-validating experimental protocols to overcome the inherent synthetic challenges posed by fluorine's extreme electronegativity.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3,3-difluoro-D-alaninate: A Technical Guide to Its Synthetic Utility, Mechanistic Applications, and Role in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug optimization, with a significant percentage of contemporary pharmaceuticals containing at least one fluorine atom. Among fluorinated building blocks, Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) represents a highly specialized, non-natural amino acid derivative[1]. It serves a dual purpose in chemical biology and medicinal chemistry: as a potent mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[2], and as a versatile building block for the synthesis of metabolically stable peptidomimetics and engineered lantibiotics[3]. This guide explores the physicochemical rationale behind its design, its enzymatic inhibitory mechanisms, and the validated synthetic workflows required for its preparation.

Physicochemical Profile & The Difluoromethyl Bioisostere

The unique utility of Ethyl 3,3-difluoro-D-alaninate stems from the stereoelectronic properties of the difluoromethyl ( −CF2H ) group. In medicinal chemistry, the −CF2H moiety is recognized as a lipophilic bioisostere of thiol ( −SH ), hydroxyl ( −OH ), and methyl ( −CH3 ) groups[4]. It acts as a robust hydrogen-bond donor while simultaneously increasing the overall lipophilicity of the molecule[4],[5].

Furthermore, the strong electron-withdrawing inductive effect of the gem-difluoro group significantly lowers the pKa of the adjacent α -amino group—typically by about 2 units compared to its non-fluorinated counterpart[5]. This pKa modulation increases the fraction of the unprotonated (neutral) amine at physiological pH, thereby enhancing passive membrane permeability.

Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | Ethyl (2R)-2-amino-3,3-difluoropropanoate |

| CAS Registry Number | 773046-41-6[1] |

| Molecular Formula | C5H9F2NO2 |

| Molecular Weight | 153.13 g/mol |

| Stereochemistry | D-configuration (R-enantiomer) |

| Hydrophobic Contribution | Equivalent to Isoleucine (despite smaller van der Waals volume)[6],[4] |

| Primary Function | Suicide inhibitor[2], Peptidomimetic building block[3] |

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

Ethyl 3,3-difluoro-D-alaninate (upon intracellular ester hydrolysis to the free amino acid) acts as a classical mechanism-based, or "suicide," inhibitor of PLP-dependent enzymes, such as alanine racemase[2] and O-acetylserine sulfhydrylase (OASS)[7],[8].

The Causality of Irreversible Inhibition: Unlike competitive inhibitors that rely solely on binding affinity, suicide inhibitors hijack the enzyme's own catalytic machinery to generate a lethal reactive intermediate.

-

Transimination: The unprotonated α -amine of the difluoroalanine derivative enters the active site and displaces the active-site lysine, forming an external aldimine with the PLP cofactor[9].

-

Deprotonation: The enzyme's catalytic base (e.g., Tyrosine or Lysine) abstracts the α -proton, generating a resonance-stabilized carbanion/quinonoid intermediate[9].

-

β -Elimination: The presence of the highly electronegative fluorine atoms at the β -position alters the normal reaction trajectory. The intermediate undergoes a rapid β -elimination of a fluoride ion ( F− ), collapsing into a highly electrophilic α -aminoacrylate (a potent Michael acceptor)[2],[8].

-

Covalent Adduction: A nucleophilic amino acid residue within the active site attacks this Michael acceptor, forming an irreversible covalent bond that permanently inactivates the enzyme[8].

Caption: Mechanism of PLP-dependent enzyme suicide inhibition by difluoroalanine derivatives.

Synthetic Methodologies & Experimental Workflows

The synthesis of enantiopure 3,3-difluoro-D-alanine derivatives is notoriously challenging due to the risk of racemization and the difficulty of introducing fluorine at unactivated centers. Modern approaches utilize chiral pool precursors, such as L-glyceraldehyde acetonide or L-ascorbic acid, which undergo nucleophilic fluorination via Diethylaminosulfur trifluoride (DAST) followed by an asymmetric Strecker reaction[4],[3],[5].

To convert the resulting free amino acid into Ethyl 3,3-difluoro-D-alaninate, a highly controlled Fischer esterification is employed.

Step-by-Step Protocol: Synthesis of Ethyl 3,3-difluoro-D-alaninate Hydrochloride

This protocol utilizes a self-validating anhydrous system where the generation of the reagent simultaneously drives the reaction equilibrium.

Reagents: 3,3-difluoro-D-alanine (1.0 eq), Absolute Ethanol (solvent/reactant), Thionyl Chloride ( SOCl2 , 2.5 eq), Anhydrous Diethyl Ether.

-

Preparation of the Ethanolic HCl Matrix: Causality: Direct addition of aqueous HCl would introduce water, shifting the esterification equilibrium toward hydrolysis. Instead, cool absolute ethanol to 0 °C under an inert argon atmosphere. Slowly add SOCl2 dropwise. The reaction of SOCl2 with ethanol generates anhydrous HCl gas and ethyl chlorosulfite in situ, while aggressively consuming any adventitious moisture in the solvent.

-

Substrate Addition & Esterification: Add 3,3-difluoro-D-alanine in a single portion to the chilled acidic solution. Gradually warm the mixture to room temperature, then heat to reflux (75 °C) for 12–16 hours.

-

Phase-Separation and Isolation: Causality: The ethyl ester hydrochloride salt is highly polar, whereas unreacted organics are non-polar. Concentrate the reaction mixture under reduced pressure to a thick syrup. Vigorously stir and add ice-cold anhydrous diethyl ether. The sudden drop in solvent polarity forces the Ethyl 3,3-difluoro-D-alaninate hydrochloride to precipitate as a white crystalline solid, leaving impurities dissolved in the ether phase.

-

Validation: Filter the precipitate rapidly under a nitrogen blanket (the salt can be hygroscopic) and wash with cold ether. Dry under high vacuum. The product should yield a distinct triplet-quartet pattern in 1H NMR for the ethyl group, and a characteristic triplet of doublets for the α -proton split by the adjacent −CF2H group.

Caption: Step-by-step synthetic workflow for the preparation of Ethyl 3,3-difluoro-D-alaninate.

Applications in Peptidomimetics and Lantibiotic Engineering

Beyond direct enzyme inhibition, Ethyl 3,3-difluoro-D-alaninate is a critical precursor in advanced peptide engineering. The D-stereochemistry provides absolute resistance to endogenous L-proteases, extending the in vivo half-life of peptide therapeutics.

Furthermore, difluoroalanine derivatives are heavily utilized in the study and bioengineering of lantibiotics —a class of polycyclic peptide antibiotics. Once incorporated into a peptide sequence, difluoroalanine acts as a synthetic substrate for lantibiotic synthetases. These enzymes catalyze the elimination of the fluorines to form dehydroalanine (Dha) residues, allowing researchers to map active sites and engineer novel, highly reactive antimicrobial peptides in vitro[3].

Conclusion

Ethyl 3,3-difluoro-D-alaninate is a masterclass in rational chemical design. By leveraging the stereoelectronic properties of the difluoromethyl group, it functions both as a precise molecular weapon against bacterial PLP-dependent enzymes and as an indispensable architectural unit for next-generation peptide therapeutics. Its reliable synthesis and predictable reactivity make it a permanent fixture in the toolkit of modern medicinal chemists.

References

-

Wikipedia - Fluoroalanine. URL:[Link]

-

Organic Letters (ACS Publications) - Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. URL:[Link]

-

Journal of Organic Chemistry (PMC) - Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid. URL:[Link]

-

Biochemistry (PubMed) - Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase. URL:[Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) - Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. URL:[Link]

-

Thieme E-Books - Synthetic Approaches to Fluorinated α-Amino Acids. URL:[Link]

-

PMC - Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. URL:[Link]

-

Molecules (MDPI) - Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. URL:[Link]

-

Organic & Biomolecular Chemistry (RSC Publishing) - Racemases and epimerases operating through a 1,1-proton transfer mechanism. URL:[Link]

Sources

- 1. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]

- 2. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 6. Fluoroalanine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Racemases and epimerases operating through a 1,1-proton transfer mechanism: reactivity, mechanism and inhibition - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00540A [pubs.rsc.org]

Application Note: Strategic Incorporation of Ethyl 3,3-difluoro-D-alaninate in Peptide Synthesis

Introduction & Rationale

The incorporation of fluorinated amino acids into peptide sequences is a transformative strategy in modern drug development. The difluoromethyl group (–CF 2 H) serves as a highly effective bioisostere for hydroxyl and thiol groups, acting as a lipophilic hydrogen-bond donor .

Ethyl 3,3-difluoro-D-alaninate is a critical building block for introducing D-configured difluoroalanine (D-DfAla) into peptides. When incorporated, DfAla provides a local hydrophobicity nearly identical to isoleucine, but with a significantly smaller van der Waals volume, thereby minimizing steric hindrance during peptide-protein interactions .

Table 1: Comparative Physicochemical Properties of Amino Acid Side Chains

| Amino Acid | Side Chain Structure | Hydrophobic Contribution | Van der Waals Volume | Bioisosteric Role |

| Alanine | –CH 3 | Low | Small | N/A |

| 3,3-Difluoroalanine | –CF 2 H | High (≈ Isoleucine) | Medium | Thiol / Hydroxyl |

| Isoleucine | –CH(CH 3 )CH 2 CH 3 | High | Large | N/A |

Data synthesized from hydrophobicity index measurements in recent literature [[1]]([Link]).

Mechanistic Pitfalls: The Epimerization and Degradation Challenge

Before utilizing Ethyl 3,3-difluoro-D-alaninate, it is critical to understand the chemical vulnerabilities of the –CF 2 H group. The strong electron-withdrawing nature of the fluorine atoms significantly acidifies the C α -proton.

If DfAla is subjected to standard Solid-Phase Peptide Synthesis (SPPS) deprotection conditions—specifically 20% piperidine in DMF—the peptide undergoes rapid degradation . The basic environment abstracts the acidic C α -proton, leading to either immediate epimerization (loss of the D-configuration) or β -elimination of a fluoride ion, which destroys the residue entirely.

Mechanistic pitfalls of exposing difluoroalanine residues to standard basic SPPS conditions.

Strategic Workflow: Solution-Phase Synthesis

To circumvent basic degradation, Ethyl 3,3-difluoro-D-alaninate should be utilized in a solution-phase synthesis (SPS) framework. The ethyl ester acts as a robust C-terminal protecting group. The free amine of the alaninate can be coupled to a Z-protected (Benzyloxycarbonyl) or Boc-protected amino acid. Subsequent N-terminal deprotection is achieved via neutral hydrogenolysis (H 2 , Pd/C) or acidic cleavage, entirely avoiding basic conditions .

Strategic workflow for solution-phase N-terminal elongation of Ethyl 3,3-difluoro-D-alaninate.

Detailed Experimental Protocols

Protocol A: Solution-Phase N-Terminal Elongation

Unlike trifluoromethylated amino acids, which are severely deactivated and require harsh acid chloride activation, the difluoromethyl group is sufficiently reactive to permit standard carbodiimide coupling . EDC/OxymaPure is the optimal system here, as it maintains a near-neutral pH, suppressing epimerization.

Reagents Required:

-

Ethyl 3,3-difluoro-D-alaninate (or its HCl salt) (1.1 eq)

-

Z-AA-OH (N-protected amino acid) (1.0 eq)

-

EDC·HCl (1.2 eq)

-

OxymaPure (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq only if neutralizing the HCl salt)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Pre-activation: Dissolve Z-AA-OH (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert argon atmosphere.

-

Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir for 10 minutes to form the active ester.

-

Coupling: Add Ethyl 3,3-difluoro-D-alaninate (1.1 eq) to the pre-activated mixture.

-

Critical Note: If using the hydrochloride salt of the ester, add exactly 1.1 eq of DIPEA dropwise to liberate the free amine. Do not add excess base, as this will trigger epimerization of the D-DfAla stereocenter.

-

-

Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl (3x), saturated aqueous NaHCO 3 (3x), and brine (1x).

-

Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Controlled C-Terminal Ester Hydrolysis

If the peptide sequence must be extended at the C-terminus, the ethyl ester must be hydrolyzed to the free carboxylic acid. This step is highly sensitive; prolonged exposure to base will epimerize the D-configuration.

Step-by-Step Methodology:

-

Dissolve the purified Z-AA-D-DfAla-OEt dipeptide in a 3:1 mixture of THF/H 2 O.

-

Cool the solution strictly to 0 °C.

-

Add LiOH·H 2 O (1.2 eq) dropwise as an aqueous solution.

-

Stir at 0 °C and monitor the reaction continuously via TLC or LC-MS. (Hydrolysis typically completes within 1–2 hours).

-

Quenching (Time-Sensitive): Immediately upon completion, quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches 2–3.

-

Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate to yield the free acid (Z-AA-D-DfAla-OH), ready for subsequent C-terminal coupling.